4-(4-Ethylthiophenyl)picolinic acid
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Overview
Description
4-(4-Ethylthiophenyl)picolinic acid is an organic compound belonging to the picolinic acid family. It has a molecular formula of C14H13NO2S and a molecular weight of 263.32 g/mol. This compound is known for its ability to bind metal ions, making it a common chelating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylthiophenyl)picolinic acid can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions .
Industrial Production Methods
For large-scale production, methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to form picolinic acid, which can then be further modified to produce this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylthiophenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Ethylthiophenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in metal ion transport and regulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral agent.
Industry: It is used in the production of various industrial chemicals and materials due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)picolinic acid involves its ability to bind to metal ions, particularly zinc finger proteins (ZFPs). By binding to these proteins, the compound changes their structures and disrupts zinc binding, inhibiting their function . This mechanism is crucial in its antiviral activity, where it inhibits viral entry by compromising viral membrane integrity and interfering with cellular endocytosis .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
4-(4-Ethylthiophenyl)picolinic acid is unique due to the presence of the ethylthiophenyl group, which enhances its ability to bind metal ions and increases its stability in various chemical reactions. This makes it particularly useful in applications requiring strong and stable metal ion complexes.
Properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)11-7-8-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFQWSMVZJPCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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